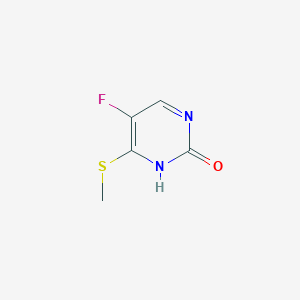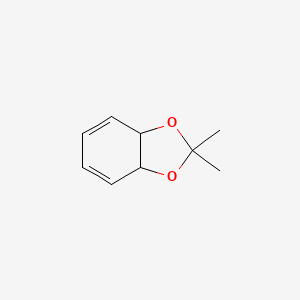
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- is an organic compound with the molecular formula C9H12O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused to a dioxole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
科学研究应用
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites, influencing the activity of enzymes and other proteins .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole-5-methanol, 3a,7a-dihydro-2,2-dimethyl-: This compound shares a similar core structure but differs in the presence of a methanol group.
Conduritol A: Another related compound used in organic synthesis and pharmaceutical development.
Uniqueness
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole |
InChI |
InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3 |
InChI 键 |
XLRDXQUMUWLWAY-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2C=CC=CC2O1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-ethyl-4-fluoro-6-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B8737629.png)
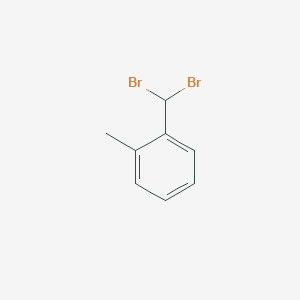
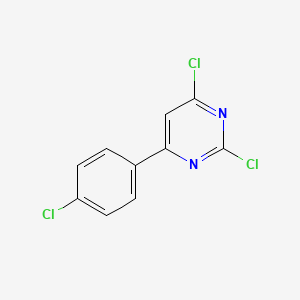
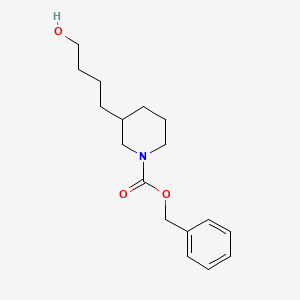
![Bicyclo[3.3.1]non-6-en-3-amine](/img/structure/B8737655.png)
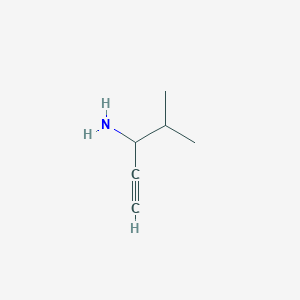
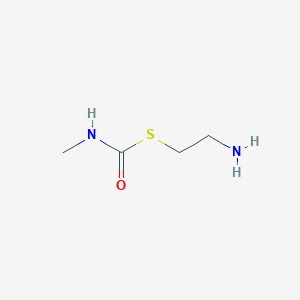
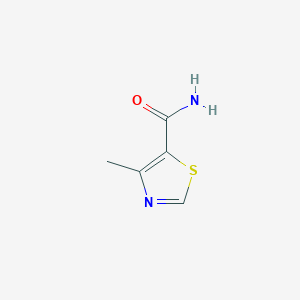
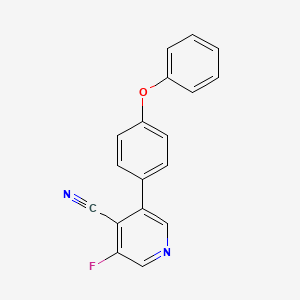
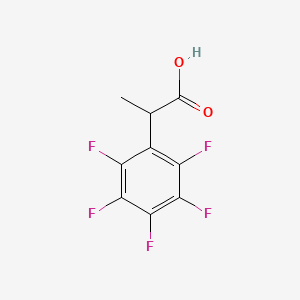
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-ol](/img/structure/B8737693.png)
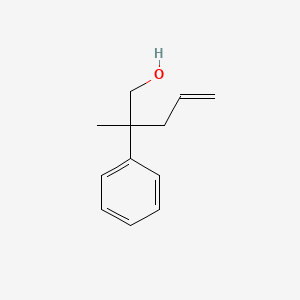
![N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B8737716.png)
